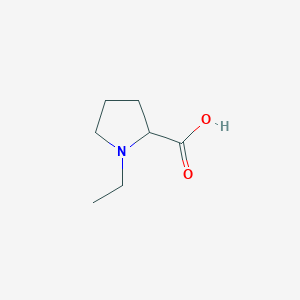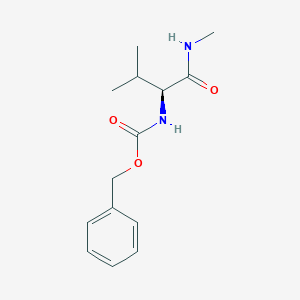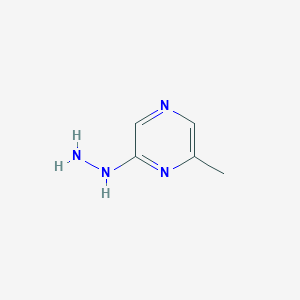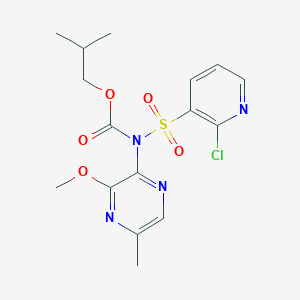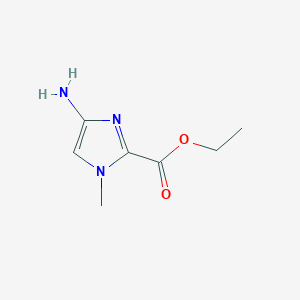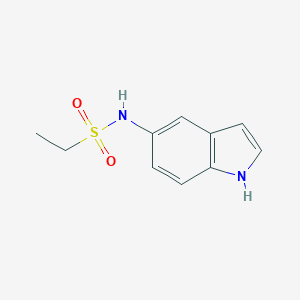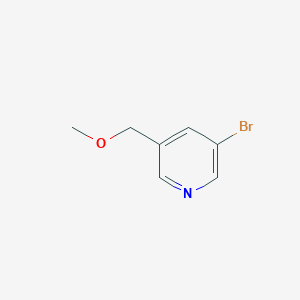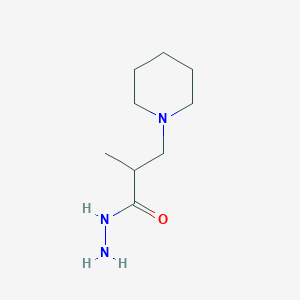
2-Methyl-3-piperidin-1-ylpropanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-piperidin-1-ylpropanohydrazide, also known as 2-Methyl-3-piperidin-1-ylpropanohydrazide or MPPH, is a type of hydrazide that is used in a variety of scientific research applications. It is a white solid that is soluble in water and ethanol and has a molecular weight of 145.2 g/mol. MPPH is a useful reagent for the synthesis of a variety of compounds, and is also used in a variety of biochemical and physiological studies.
科学研究应用
MPPH is used in a variety of scientific research applications, including the synthesis of a variety of compounds, biochemical and physiological studies, and as a reagent for the preparation of hydrazones. It is also used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.
作用机制
MPPH is an effective reagent for the synthesis of a variety of compounds due to its ability to form strong covalent bonds with a variety of functional groups. The reaction of MPPH with a functional group, such as an alcohol or a thiol, results in the formation of a hydrazone, which is a covalently bonded molecule. The formation of the hydrazone is facilitated by the strong bond formed between the nitrogen atoms of the MPPH and the functional group.
Biochemical and Physiological Effects
MPPH has been used in a variety of biochemical and physiological studies due to its ability to form strong covalent bonds with a variety of functional groups. In particular, MPPH has been used to study the effects of various compounds on the activity of enzymes, such as proteases and kinases, as well as to study the effects of various compounds on the activity of proteins. Additionally, MPPH has been used to study the effects of various compounds on the activity of cells, such as the effects of hormones and other signaling molecules.
实验室实验的优点和局限性
The main advantage of using MPPH in laboratory experiments is its ability to form strong covalent bonds with a variety of functional groups. This allows for the synthesis of a variety of compounds, as well as the study of the effects of various compounds on the activity of enzymes and proteins. Additionally, MPPH is relatively easy to synthesize and is readily soluble in water and ethanol. However, MPPH is not soluble in organic solvents, which can limit its use in certain laboratory experiments.
未来方向
The potential future directions for the use of MPPH include the development of new methods for the synthesis of compounds, the study of the effects of various compounds on the activity of enzymes and proteins, and the study of the effects of various compounds on the activity of cells. Additionally, MPPH could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the regulation of gene expression. Finally, MPPH could be used to study the effects of various compounds on the development and progression of diseases.
合成方法
The synthesis of MPPH is typically achieved through the reaction of 2-methyl-3-piperidin-1-ylpropanol and hydrazine. The reaction is typically carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction produces a white solid that is readily soluble in water and ethanol, and is purified by recrystallization.
属性
IUPAC Name |
2-methyl-3-piperidin-1-ylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHRYICUFKUZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395693 |
Source


|
| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24839598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
155219-10-6 |
Source


|
| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


